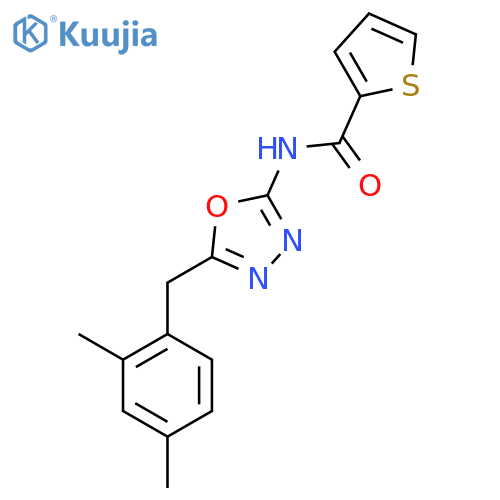Cas no 954599-50-9 (N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide)

954599-50-9 structure
商品名:N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide
N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide
- N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- F2368-0373
- 954599-50-9
- N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
- AKOS024643283
- N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide
-
- インチ: 1S/C16H15N3O2S/c1-10-5-6-12(11(2)8-10)9-14-18-19-16(21-14)17-15(20)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,17,19,20)
- InChIKey: IBWFXWUHENINGS-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C(NC1=NN=C(CC2C=CC(C)=CC=2C)O1)=O
計算された属性
- せいみつぶんしりょう: 313.08849790g/mol
- どういたいしつりょう: 313.08849790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 396
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2368-0373-40mg |
N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
954599-50-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2368-0373-5mg |
N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
954599-50-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2368-0373-25mg |
N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
954599-50-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2368-0373-2μmol |
N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
954599-50-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2368-0373-20μmol |
N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
954599-50-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2368-0373-20mg |
N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
954599-50-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2368-0373-2mg |
N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
954599-50-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2368-0373-5μmol |
N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
954599-50-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2368-0373-3mg |
N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
954599-50-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2368-0373-30mg |
N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
954599-50-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide 関連文献
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
954599-50-9 (N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide) 関連製品
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
